6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide
Description
Properties
IUPAC Name |
6-chloro-3-pyrrolidin-1-ylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-5-6(8(11)15)9(13-12-7)14-3-1-2-4-14/h5H,1-4H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZULASHBOIFPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494818 | |
| Record name | 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64613-20-3 | |
| Record name | 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives.
Scientific Research Applications
1. Enzyme Inhibition:
Research indicates that derivatives of pyridazine compounds, including 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide, have shown promising inhibitory effects on specific enzymes. For instance, studies have demonstrated that modifications to the pyridazine structure can enhance potency against enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The compound's ability to inhibit NAPE-PLD suggests its potential utility in studying lipid signaling pathways and related diseases, including neurodegenerative disorders .
2. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of pyridazine derivatives. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. For example, certain derivatives exhibited significant activity against Pseudomonas aeruginosa, indicating that structural modifications can lead to enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are essential in determining its efficacy:
1. Substituent Variability:
The introduction of different substituents at the R position of the pyridazine ring significantly influences the compound's potency. For instance, variations in the pyrrolidine group can alter lipophilicity and binding affinity to target enzymes .
2. Lipophilicity and Solubility:
The balance between hydrophilicity and lipophilicity is critical for drug-like properties. Compounds with optimized solubility profiles have shown improved bioavailability in vivo. Studies suggest that maintaining a moderate clogP value can enhance both potency and pharmacokinetic properties .
Therapeutic Potential
1. Neurological Disorders:
Given its role as an NAPE-PLD inhibitor, this compound may have therapeutic implications in neurological conditions where lipid signaling is disrupted. By modulating endocannabinoid levels through NAPE-PLD inhibition, this compound could provide new avenues for treating anxiety and depression-related disorders .
2. Antimalarial Research:
While primarily studied for its enzyme inhibitory properties, there is potential for derivatives of this compound to exhibit antimalarial activity. Similar compounds have been shown to be effective against Plasmodium falciparum, suggesting that further exploration of this compound could yield valuable insights into malaria treatment options .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on NAPE-PLD Inhibition | Demonstrated significant inhibition of NAPE-PLD by modified pyridazine compounds | Potential treatment for neurodegenerative diseases |
| Antimicrobial Efficacy Study | Showed effectiveness against Pseudomonas aeruginosa | Development of new antibiotics |
| Antimalarial Activity Assessment | Analogues exhibited potent activity against Plasmodium falciparum | Exploration in malaria treatment |
Mechanism of Action
The mechanism of action of 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Biological Activity
Overview
6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a pyridazine ring with a chloro substituent, a pyrrolidinyl group, and a carboxamide moiety, which contribute to its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular pathways, leading to effects such as:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects.
- Anti-inflammatory Properties : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays. Below is a summary of key findings from recent studies:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation | 72 nM | |
| Anti-inflammatory | COX-2 | 0.04 μM | |
| Antimicrobial | Staphylococcus aureus | 3.125 - 12.5 μg/mL |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have been critical in understanding how modifications to the compound influence its biological activity. For instance, the introduction of different substituents on the pyridazine ring can significantly alter its potency against specific targets.
Case Studies
- Anticancer Activity : A study focusing on the anticancer properties of pyridazine derivatives found that modifications at the 3-position of the pyridazine ring enhanced inhibitory effects on cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapy .
- Anti-inflammatory Effects : In an investigation of anti-inflammatory agents, compounds similar to this compound were tested for their ability to inhibit COX enzymes. Results indicated that certain derivatives exhibited comparable potency to established anti-inflammatory drugs like celecoxib .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs of 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide, emphasizing substituent effects, hydrogen-bonding motifs, and crystallographic parameters. The following table synthesizes hypothetical data based on methodologies from the provided evidence:
Key Findings:
Substituent Effects: The chloro group in the target compound may enhance halogen bonding compared to methyl or fluoro analogs, as seen in similar systems . Pyrrolidine’s smaller ring size (vs.
Hydrogen-Bonding Networks :
- All analogs exhibit N–H···O motifs (designated as D in graph set analysis), stabilizing carboxamide interactions .
- Secondary interactions (e.g., C–H···Cl in the target compound) contribute to distinct supramolecular architectures.
Crystallographic Performance :
- SHELX programs consistently achieve low R-values (<0.05) for pyridazine derivatives, indicating high refinement accuracy .
- WinGX integration with SHELXTL streamlines data processing for morpholine-containing analogs .
Methodological Considerations
- Structure Validation : Tools like PLATON (referenced in crystallographic workflows ) ensure geometric accuracy, particularly for hydrogen-bond distances and angles.
- Limitations : The absence of experimental data for the target compound in the provided evidence necessitates hypothetical extrapolation from analogous systems.
Q & A
Q. What are the standard synthetic protocols for 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide, and which reaction parameters are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with condensation of key precursors (e.g., chlorinated pyridazine cores) followed by cyclization and functional group modifications. Critical parameters include:
- Catalysts : Palladium or copper catalysts for coupling reactions .
- Solvents : Polar aprotic solvents like DMF or toluene to stabilize intermediates .
- Temperature/Time : Controlled heating (80–120°C) and reaction duration (12–24 hrs) to minimize side products . Optimization via Design of Experiments (DoE) is recommended to systematically vary parameters like stoichiometry and pH .
Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation?
- NMR : ¹H/¹³C NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in pyridazine derivatives) .
Q. What are the primary biological targets and assays used to evaluate this compound’s activity?
Pyridazine derivatives are often screened for:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Target identification may involve docking studies with enzymes like kinases or bacterial DHFR .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrolidine substitution) influence reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., Cl at position 6): Enhance electrophilicity, facilitating nucleophilic substitutions .
- Pyrrolidine Ring : Improves solubility and binding affinity to hydrophobic enzyme pockets. Comparative studies show that bulkier substituents reduce membrane permeability but increase target specificity .
- Methodology : Use Hammett constants or DFT calculations to predict substituent effects on reactivity .
Q. How can quantum chemical calculations and reaction path search methods improve the design of derivatives with enhanced bioactivity?
- Reaction Path Searches : Quantum mechanics (e.g., DFT) identifies low-energy pathways for key reactions (e.g., cyclization), reducing trial-and-error .
- Docking Simulations : Predict binding modes with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
- Example : ICReDD’s integrated computational-experimental workflow optimizes reaction conditions by linking quantum calculations with experimental validation .
Q. What experimental strategies mitigate challenges in isolating intermediates during multi-step synthesis?
- Chromatography : Flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar intermediates .
- In-situ Monitoring : ReactIR or LC-MS tracks reaction progress and identifies unstable intermediates .
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions .
Q. What strategies are effective in resolving contradictions in reported biological activities of structurally related pyridazine compounds?
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., consistent activity against Gram-positive bacteria) .
- Assay Standardization : Control variables like cell line passage number, compound purity (>95%), and incubation time .
- Mechanistic Studies : Use CRISPR-modified cell lines or enzyme inhibition assays to validate target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
